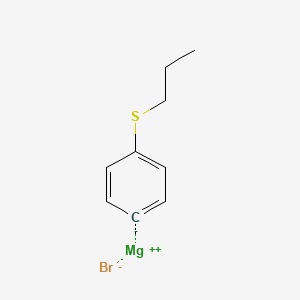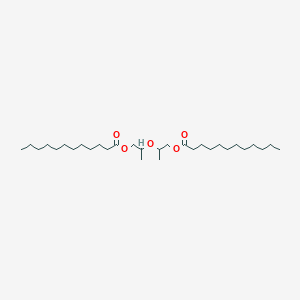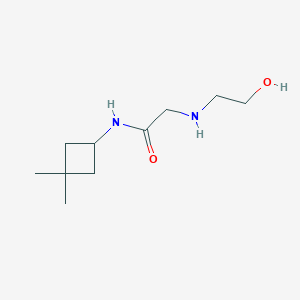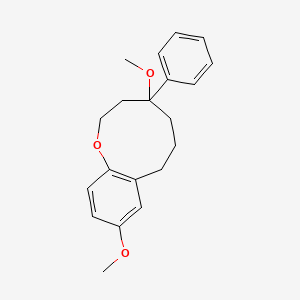![molecular formula C18H23NO5S B12641908 benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol CAS No. 920799-95-7](/img/structure/B12641908.png)
benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is achieved using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The reaction conditions include heating benzene under reflux with concentrated sulfuric acid for several hours or warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or a continuous extraction process. The azeotropic removal of reaction water is also employed to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol undergoes various chemical reactions typical of aromatic sulfonic acids and morpholine derivatives. These include:
Oxidation: The compound can be oxidized to form sulfonyl chlorides and other derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride (PCl5) for the formation of sulfonyl chlorides, and reducing agents such as sodium borohydride (NaBH4) for reduction reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine derivative can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol is unique due to the presence of both a sulfonic acid group and a morpholine derivative in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
920799-95-7 |
|---|---|
Molekularformel |
C18H23NO5S |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO2.C6H6O3S/c1-2-13-7-8-15-12(9-13)10-3-5-11(14)6-4-10;7-10(8,9)6-4-2-1-3-5-6/h3-6,12,14H,2,7-9H2,1H3;1-5H,(H,7,8,9)/t12-;/m1./s1 |
InChI-Schlüssel |
LCNZPYBWLVZSPD-UTONKHPSSA-N |
Isomerische SMILES |
CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)





![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)



